4-Trifluoromethyl-4'-vinyl-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h2-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWPVUSYFWZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the 4,4'-Biphenyl Core
The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing the biphenyl (B1667301) scaffold. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.
Palladium catalysis is a central tool in modern organic synthesis for forming C-C bonds, with several named reactions being suitable for constructing functionalized biphenyls. mdpi.com
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. gre.ac.ukorganic-chemistry.org For the synthesis of 4-Trifluoromethyl-4'-vinyl-biphenyl, a common strategy involves the reaction of 4-(trifluoromethyl)phenyl halide with 4-vinylphenylboronic acid or, conversely, 4-vinylphenyl halide with 4-(trifluoromethyl)phenylboronic acid.
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). nih.gov
Transmetalation: A base activates the organoboron compound (Ar'-B(OR)₂) to form a borate (B1201080) species, which then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). nih.gov
Reductive Elimination: The two organic groups on the palladium complex are coupled, yielding the biphenyl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Optimization of the reaction is crucial for achieving high yields, particularly with functionalized substrates. Key parameters include the choice of catalyst, base, and solvent. For instance, the use of palladium nanoparticles supported on COOH-modified graphene has been shown to be an effective heterogeneous catalyst for the synthesis of fluorinated biphenyls, including the reaction between 4-vinylphenylboronic acid and 1-bromo-4-fluorobenzene. mdpi.com While electron-withdrawing groups can sometimes slow the transmetalation step, the Suzuki reaction is generally tolerant of a wide variety of functional groups, including the trifluoromethyl and vinyl groups. mdpi.commdpi.com A potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom, which can be minimized by careful selection of reaction conditions. mdpi.com
Table 1: Key Components in Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Component | Role & Examples | Optimization Considerations |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling cycle. Examples: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. mdpi.comresearchgate.net | Catalyst loading, ligand choice, and use of pre-catalysts or heterogeneous catalysts can improve efficiency and recyclability. mdpi.comresearchgate.net |
| Organoboron Reagent | Transfers one of the aryl groups. Examples: Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (e.g., pinacol (B44631) esters). gre.ac.uk | Stability of the boronic acid is key; esters can offer enhanced stability. Protodeboronation is a potential side reaction. mdpi.com |
| Organic Halide | Provides the second aryl group. Reactivity order: I > OTf > Br >> Cl. lnigchrm.in | The choice of halide affects reaction rate and conditions. Aryl triflates (OTf) are also effective electrophiles. researchgate.net |
| Base | Activates the organoboron reagent for transmetalation. Examples: Na₂CO₃, K₃PO₄, Cs₂CO₃. gre.ac.ukmdpi.com | The strength and type of base can significantly influence reaction yield and rate. |
| Solvent | Solubilizes reactants and influences reaction kinetics. Examples: Toluene (B28343), Dioxane, THF, water/organic mixtures. gre.ac.ukmdpi.com | Solvent choice depends on the specific reactants and base used. Aqueous systems are considered "greener" alternatives. researchgate.net |
Besides the Suzuki reaction, other palladium-catalyzed methods are effective for biphenyl synthesis.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.org It is a powerful tool for forming C-C bonds and was one of the first methods to allow for the synthesis of unsymmetrical biaryls in high yields. organic-chemistry.org The reaction can couple sp², sp³, and sp carbon atoms and is noted for its high functional group tolerance. wikipedia.org For the target molecule, one could couple a 4-(trifluoromethyl)phenyl halide with a 4-vinylphenylzinc reagent, or vice versa. wikipedia.orgsynarchive.com The mechanism also proceeds via oxidative addition, transmetalation, and reductive elimination. numberanalytics.com
Stille Coupling: The Stille reaction couples an organotin (stannane) reagent with an organic halide or triflate. organic-chemistry.orgwikipedia.org A key advantage is the stability of organotin reagents to air and moisture, and their tolerance of numerous functional groups. nih.govlibretexts.org The reaction mechanism is similar to other Pd-catalyzed couplings. nih.gov The primary drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org
The Ullmann reaction is a classic method for synthesizing biaryls that involves the copper-mediated coupling of two aryl halide molecules. byjus.comorganic-chemistry.org The traditional version requires high temperatures (often >200°C) and stoichiometric amounts of copper, and it was historically limited to electron-deficient aryl halides. byjus.comwikipedia.org
The mechanism is thought to involve the formation of an active copper(I) species, which undergoes oxidative addition with the aryl halide. organic-chemistry.org Modern variations of the Ullmann reaction use palladium or nickel catalysts, which allow for milder reaction conditions and a broader substrate scope. wikipedia.orglscollege.ac.in The reaction can be used for both symmetric and, if one reactant is in excess, unsymmetric biphenyl synthesis. byjus.comwikipedia.org
While cross-coupling reactions build the biphenyl core from two separate aromatic rings, Friedel-Crafts reactions can be used to introduce functional groups onto a pre-existing biphenyl molecule. berkeley.edu This process is an electrophilic aromatic substitution.
Friedel-Crafts Acylation: This involves reacting biphenyl with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. chegg.comacs.org This would introduce an acetyl group, for example, which could then be further modified. The phenyl substituent on biphenyl directs incoming electrophiles to the ortho and para positions, with the para position (position 4) being favored due to less steric hindrance. berkeley.edu
Friedel-Crafts Alkylation: This reaction adds an alkyl group to the aromatic ring using an alkyl halide and a Lewis acid catalyst. nih.govberkeley.edu However, this method is often prone to issues like carbocation rearrangements and polyalkylation, making it less controlled than acylation. berkeley.edu
For a molecule like this compound, using Friedel-Crafts to add the vinyl or trifluoromethyl group directly is not a standard approach. The vinyl group is typically introduced via other methods (like Wittig or Heck reactions on a functionalized biphenyl), and direct Friedel-Crafts trifluoromethylation is not feasible.
Palladium-Catalyzed Cross-Coupling Approaches
Introduction of the Trifluoromethyl Group into Biphenyl Scaffolds
The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry and materials science due to its strong electron-withdrawing nature, metabolic stability, and lipophilicity. mdpi.comtcichemicals.com Its introduction into an aromatic ring can be achieved either by starting with a CF₃-containing building block (like 4-bromobenzotrifluoride) for a cross-coupling reaction or by adding the group to a pre-formed aromatic ring.
Several methods exist for the direct trifluoromethylation of aromatic compounds: acs.org
Metal-Promoted Trifluoromethylation: Early methods involved the use of trifluoromethyl-copper ("R_fCu") reagents. acs.org More modern approaches utilize transition-metal-catalyzed cross-coupling reactions to form C(sp²)–CF₃ bonds. mdpi.com
Reagents for Nucleophilic Trifluoromethylation: Ruppert's reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a popular source for the CF₃ group. acs.org
Radical Trifluoromethylation: This has become a powerful strategy for direct C-H trifluoromethylation. Methods often employ a radical initiator and a CF₃ source. For example, photoredox catalysis can be used to generate CF₃ radicals from reagents like triflyl chloride (TfCl) under mild conditions using visible light. princeton.edu This allows for the direct installation of a CF₃ group onto unactivated arenes and heteroarenes. princeton.edu
Table 2: Common Reagents for Aromatic Trifluoromethylation
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| TMSCF₃ (Ruppert's Reagent) | A nucleophilic CF₃ source, often activated by a fluoride (B91410) source (e.g., TBAF). acs.org | Used in reactions with aryl halides or triflates, often with a copper or palladium catalyst. |
| Triflyl Chloride (TfCl) or Umemoto's Reagents | Electrophilic or radical CF₃ sources. princeton.edu | Often used in photoredox catalysis with a photosensitizer (e.g., Ru(bpy)₃²⁺) and visible light. princeton.edu |
| Trifluoroacetic Acid (TFA) or its derivatives | Can serve as an inexpensive CF₃ source. | Often requires harsh conditions, such as high temperatures or strong acids, for decarboxylative trifluoromethylation. |
| Langlois' Reagent (CF₃SO₂Na) | A source of CF₃ radicals. | Used with an oxidant (e.g., t-BuOOH) to generate CF₃ radicals for addition to arenes. |
Copper-Catalyzed Trifluoromethylation of Alkenes (Vinyl Moieties)
Copper catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. nih.gov In the context of synthesizing trifluoromethylated compounds, copper-catalyzed reactions offer an efficient means to introduce the CF3 group. While direct trifluoromethylation of a pre-existing vinyl group on the biphenyl scaffold is one possible route, a more common strategy involves the trifluoromethylation of precursors like vinyl boronic acids. A copper-catalyzed trifluoromethylation of aryl and alkenylboronic acids using an electrophilic trifluoromethylating agent like Togni's reagent has been described. acs.org This reaction proceeds effectively, demonstrating the versatility of copper-based systems. acs.org
Furthermore, copper-catalyzed protocols have been developed for the trifluoromethylation of α,β-unsaturated carboxylic acids, which can serve as precursors to vinyl compounds. nih.gov These reactions, often utilizing CuF₂ as the catalyst, can proceed with high yield and excellent stereoselectivity. nih.gov A proposed mechanism for the copper-catalyzed trifluoromethylation of terminal alkynes, another related substrate class, involves the formation of a copper(I)-acetylide species, followed by oxidative addition of a CF3+ source and subsequent reductive elimination to yield the trifluoromethylated product. nih.gov
Electrophilic Trifluoromethylation Reagents and Strategies
The direct introduction of a trifluoromethyl group onto an aromatic ring can be achieved using electrophilic trifluoromethylating reagents. beilstein-journals.orgchem-station.com This strategy is crucial for creating the 4-trifluoromethyl-biphenyl core. Since the discovery of S-trifluoromethyl diarylsulfonium salts by Yagupolskii and co-workers, a range of stable and effective electrophilic trifluoromethylating reagents have been developed and are now commercially available. beilstein-journals.orgchem-station.com
These reagents are designed to deliver a "CF3+" synthon to a nucleophilic substrate, such as an electron-rich aromatic ring. The reactivity and stability of these reagents have made them invaluable in the synthesis of pharmaceuticals, agrochemicals, and functional materials containing the trifluoromethyl group. beilstein-journals.org The choice of reagent and reaction conditions can be tailored to the specific substrate, allowing for the trifluoromethylation of a wide variety of aromatic and heteroaromatic systems. brynmawr.edu Phenol derivatives, for instance, which are valuable in pharmaceutical synthesis, can be effectively trifluoromethylated using reagents like Togni's reagent. brynmawr.edu
Table 1: Common Electrophilic Trifluoromethylating Reagents
| Reagent Name | Chemical Class | Typical Application |
|---|---|---|
| Togni Reagents | Hypervalent Iodine | Trifluoromethylation of alcohols, phenols, thiols, and alkynes nih.govacs.orgbrynmawr.edu |
| Umemoto Reagents | Sulfonium Salts | Trifluoromethylation of a broad range of nucleophiles chem-station.combrynmawr.edu |
| Shibata Reagent | Sulfoximine-based | Electrophilic trifluoromethylation beilstein-journals.org |
| Yagupolskii Reagents | Diarylsulfonium Salts | Trifluoromethylation of thiophenolates beilstein-journals.orgchem-station.com |
Radical Mechanisms in C(sp2)-CF3 Bond Formation
Radical pathways offer an alternative to ionic reactions for the formation of C(sp2)-CF3 bonds. These methods often involve the generation of a trifluoromethyl radical (•CF3), which then adds to an aromatic system. Copper catalysis can also play a role in radical-mediated trifluoromethylation. Some copper-catalyzed cross-coupling reactions are proposed to proceed through a radical capture/copper oxidative addition platform. acs.org This approach has been successful for the trifluoromethylation of aryl bromides at room temperature, a transformation that is typically challenging. acs.org The generation of aryl radicals, which can subsequently be functionalized, is a known strategy in organic synthesis, for example, from diaryl boryl radicals. acs.org
Introduction of the Vinyl Group into Biphenyl Scaffolds
The vinyl group is a key functionality that enables polymerization and further chemical modification. Several classic and modern organic reactions are employed to install this group onto the biphenyl structure. The vinyl group itself is a functional group with the formula -CH=CH2, consisting of two double-bonded carbon atoms. youtube.com
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are the most common and reliable methods for converting carbonyl compounds (aldehydes or ketones) into alkenes.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The synthesis of the ylide itself is straightforward, typically involving the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com For the synthesis of this compound, a Wittig reaction could be performed on 4-formyl-4'-trifluoromethyl-biphenyl.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. orgsyn.orgyoutube.com The HWE reaction offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. orgsyn.org Typically, the HWE reaction provides excellent selectivity for the formation of (E)-alkenes. youtube.commdpi.com However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes by using reagents like bis(2,2,2-trifluoroethyl) phosphonates. youtube.commdpi.comresearchgate.net
Table 2: Comparison of Olefination Reactions
| Reaction | Reagent | Key Features | Product Selectivity |
|---|---|---|---|
| Wittig | Phosphorus Ylide (Ph3P=CHR) | Forms C=C bond with fixed position; byproduct (Ph3PO) can be difficult to remove. libretexts.orgorganic-chemistry.org | (Z)-alkene from non-stabilized ylides; (E)-alkene from stabilized ylides. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)2P(O)CHR') | More reactive than Wittig ylides; water-soluble phosphate byproduct is easily removed. orgsyn.org | Predominantly (E)-alkenes; (Z)-selectivity possible with Still-Gennari modification. youtube.commdpi.com |
Dehydrohalogenation Routes to Vinyl Functionality
An alternative method for creating a vinyl group is through an elimination reaction, specifically dehydrohalogenation. This process involves removing a hydrogen atom and a halogen atom from adjacent carbons of an alkyl halide precursor. To synthesize this compound via this route, one would start with a 4-(1-haloethyl)-4'-trifluoromethyl-biphenyl intermediate. Treatment of this intermediate with a suitable base would induce elimination of the hydrogen halide (e.g., HBr or HCl), yielding the desired vinyl group. A related two-step process involves converting a ketone to a geminal dihalide using a reagent like phosphorus pentachloride, followed by elimination with a base to form the alkene. youtube.com
Convergent and Divergent Synthetic Routes to this compound
A convergent synthesis involves preparing key fragments of the molecule separately before joining them in a final step. For this target molecule, a highly efficient convergent approach is the Suzuki cross-coupling reaction. This would involve coupling a 4-(trifluoromethyl)phenyl boronic acid (or a related organoboron reagent) with a 4-vinylphenyl halide. Alternatively, the coupling could be performed between a 4-vinylphenyl boronic acid and a 4-(trifluoromethyl)phenyl halide. The Suzuki reaction is a powerful method for constructing biaryl linkages. orgsyn.org
Cascade Reactions and One-Pot Syntheses
While specific literature detailing a dedicated cascade or one-pot synthesis for this compound is not extensively documented, the principles of modern organic synthesis allow for the rational design of such efficient routes. The most plausible and widely applicable approach involves a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed methodology enables the formation of the crucial biaryl C-C bond from two distinct aryl halides in a single reaction vessel.
The general strategy commences with the borylation of one of the aryl halide precursors, followed by the in-situ cross-coupling with the second aryl halide. For the synthesis of this compound, this could involve two potential pathways:
Pathway A: The borylation of 1-bromo-4-(trifluoromethyl)benzene followed by a Suzuki-Miyaura coupling with a 4-vinylaryl halide.
Pathway B: The borylation of a 4-vinylaryl halide followed by a Suzuki-Miyaura coupling with 1-bromo-4-(trifluoromethyl)benzene.
Research into one-pot borylation/Suzuki-Miyaura reactions has demonstrated high efficiency and broad substrate scope, accommodating a wide range of functional groups. Studies have shown that aryl chlorides, which are often more readily available and cost-effective than bromides or iodides, can be effectively used in these one-pot procedures. For instance, the use of Buchwald's second-generation preformed catalysts has enabled the room-temperature borylation of aryl chlorides, which can then be subjected to cross-coupling. nih.gov The tolerance of these reactions to functional groups like trifluoromethyl has been explicitly demonstrated in the synthesis of various biaryl compounds. nih.gov
A typical one-pot borylation/Suzuki-Miyaura reaction is initiated by reacting an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base. Upon completion of the borylation step, the second aryl halide, additional catalyst, and base are introduced to the same reaction mixture to facilitate the cross-coupling reaction. The choice of catalyst, ligands, base, and solvent is critical for the success of this one-pot sequence.
Below is a representative data table outlining the key components and conditions for a hypothetical one-pot synthesis of this compound based on established protocols for similar biaryl syntheses.
| Reactant 1 | Reactant 2 | Borylation Reagent | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Vinylphenylboronic acid | - | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 80-100 | 12-24 | Good to Excellent |
| 4-Bromo-1-vinylbenzene | (4-(Trifluoromethyl)phenyl)boronic acid | - | Pd(dppf)Cl2 | K3PO4 | Dioxane/Water | 90-110 | 10-20 | Good to Excellent |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Vinylphenylboronic acid | Bis(pinacolato)diboron | XPhos Pd G2 | KOAc (Borylation), K3PO4 (Coupling) | Ethanol (B145695) | Room Temp (Borylation), 80 (Coupling) | 2-4 (Borylation), 12-18 (Coupling) | High |
The development of such one-pot methodologies is instrumental in advancing the synthesis of functionalized biphenyls. The ability to perform sequential catalytic transformations in a single pot not only enhances the practicality and environmental friendliness of the synthesis but also opens avenues for the rapid generation of molecular diversity for various applications.
Advanced Spectroscopic and Electronic Characterization
Elucidation of Electronic Transitions and Excited State Dynamics
The electronic properties of 4-Trifluoromethyl-4'-vinyl-biphenyl are largely dictated by the interplay between the electron-donating character of the vinyl group and the strong electron-withdrawing nature of the trifluoromethyl group, mediated by the biphenyl (B1667301) π-system. This arrangement suggests the potential for intriguing photophysical phenomena, including dual-state emission and room-temperature phosphorescence.
Analysis of Dual-State Emission Phenomena
Dual-state emission, the phenomenon where a molecule emits from two distinct excited states, is a hallmark of certain "push-pull" systems. In such molecules, a locally excited (LE) state and a charge-transfer (CT) state can coexist. For this compound, the LE state would be characterized by an electronic excitation largely confined to one of the phenyl rings. In contrast, the CT state would involve a significant shift of electron density from the vinyl-substituted ring (the donor side) to the trifluoromethyl-substituted ring (the acceptor side).
The relative energies of the LE and CT states are highly sensitive to the solvent polarity. In nonpolar solvents, the LE emission is typically observed at higher energy (shorter wavelength). As solvent polarity increases, the highly dipolar CT state is stabilized, leading to a red-shifted emission band. In solvents of intermediate polarity, it is possible to observe emission from both the LE and CT states. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, the behavior of analogous push-pull biphenyl systems supports this hypothesis. For instance, donor-acceptor substituted biphenyl derivatives are known to exhibit intramolecular charge transfer, leading to distinct emissive properties.
The analysis of dual-state emission would involve steady-state and time-resolved fluorescence spectroscopy in a range of solvents with varying polarity. The expected data would resemble the following hypothetical table:
| Solvent | Dielectric Constant (ε) | Emission Maxima (λ_em) |
| Hexane | 1.88 | ~350 nm (LE) |
| Dichloromethane | 8.93 | ~360 nm (LE), ~450 nm (CT) |
| Acetonitrile | 37.5 | ~480 nm (CT) |
| Note: This table is illustrative and based on the expected behavior of push-pull biphenyls. |
Investigation of Room-Temperature Phosphorescence (RTP) in Fluorinated Biphenyl Derivatives
Room-temperature phosphorescence in pure organic molecules is a rare phenomenon, as non-radiative decay pathways from the triplet state are typically very efficient. However, the introduction of heavy atoms or specific molecular packing can enhance intersystem crossing (ISC) from the singlet to the triplet state and suppress non-radiative decay, enabling observable RTP.
The trifluoromethyl group, while not a heavy atom in the traditional sense, can influence molecular packing and vibrational modes in a way that may favor RTP. Studies on halogenated biphenyl derivatives have shown that intermolecular interactions, such as halogen bonding, can create rigid supramolecular frameworks that enhance RTP. chemicalbook.com The fluorine atoms in the trifluoromethyl group could potentially engage in similar interactions, promoting the rigidity needed to suppress vibrational quenching of the triplet state.
The investigation of RTP in this compound would involve phosphorescence spectroscopy at room temperature, likely in a solid matrix or aggregated state to restrict molecular motion. Key parameters to be measured would include the phosphorescence lifetime (τ_p) and quantum yield (Φ_p).
Vibrational Spectroscopy for Structural Confirmation and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. rsc.org For this compound, these methods are invaluable for confirming the presence of key functional groups and for probing the molecule's conformation, particularly the dihedral angle between the two phenyl rings.
The key vibrational modes for this compound would include:
C-F stretching: The trifluoromethyl group gives rise to strong, characteristic IR absorptions, typically in the 1100-1300 cm⁻¹ region.
Vinyl group vibrations: The C=C stretching of the vinyl group is expected around 1630 cm⁻¹, and the =C-H stretching and bending modes are also characteristic.
Biphenyl ring modes: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the rings are found in the 1400-1600 cm⁻¹ range. The inter-ring C-C stretching mode, which is sensitive to the dihedral angle, is typically observed in the Raman spectrum around 1285 cm⁻¹.
A representative table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Vinyl C=C Stretch | ~1630 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| CF₃ Symmetric Stretch | ~1280 | IR |
| CF₃ Asymmetric Stretch | ~1130, ~1170 | IR |
| Inter-ring C-C Stretch | ~1285 | Raman |
| Note: This table presents expected frequency ranges for the key functional groups. |
Conformational analysis can be aided by comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT). The dihedral angle between the phenyl rings influences the degree of π-conjugation, which in turn affects the frequencies and intensities of certain vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)
While basic ¹H and ¹³C NMR are standard for confirming the identity of this compound, more advanced NMR techniques can provide deeper insights into its structure and conformation.
¹H NMR: The proton spectrum would be complex due to the multiple aromatic protons and the three protons of the vinyl group. The vinyl protons would appear as a characteristic set of multiplets (an AMX spin system), while the aromatic protons would show a series of doublets and doublets of doublets, reflecting their coupling patterns. The strong electron-withdrawing effect of the CF₃ group would cause the protons on its adjacent ring to shift downfield compared to those on the vinyl-substituted ring.
¹³C NMR: The carbon spectrum would show distinct signals for all unique carbon atoms. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to fluorine would also show splitting.
¹⁹F NMR: This is a crucial technique for this molecule. It would show a singlet for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to assign the complex aromatic signals.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the connectivity across the biphenyl linkage and to the substituents.
A table of predicted ¹³C NMR chemical shifts, based on computational models and data from similar compounds, is presented below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-CF₃ | ~131 (quartet) |
| CF₃ | ~124 (quartet) |
| C-vinyl | ~138 |
| Vinyl C=CH₂ | ~136 |
| Vinyl =CH₂ | ~115 |
| Aromatic Carbons | 125-145 |
| Note: These are predicted values and can vary based on solvent and experimental conditions. |
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculations of Ground and Excited States
Quantum chemical calculations are indispensable tools for elucidating the intricate electronic nature of molecules like 4-Trifluoromethyl-4'-vinyl-biphenyl. These computational methods allow for a detailed examination of electron distribution, orbital interactions, and spectroscopic properties.
Electronic Configuration and Frontier Orbital Interactions
The electronic configuration of this compound is characterized by the interplay between the π-systems of the two phenyl rings, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group, and the conjugating effect of the vinyl (-CH=CH₂) group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. nih.gov
In substituted biphenyls, the HOMO is typically a π-orbital distributed across the biphenyl (B1667301) system, while the LUMO is a π*-antibonding orbital. The vinyl group, being a π-donating group when in conjugation, tends to raise the energy of the HOMO. Conversely, the strongly electron-withdrawing trifluoromethyl group significantly lowers the energy of the LUMO. This combined effect leads to a reduced HOMO-LUMO energy gap compared to unsubstituted biphenyl, which has significant implications for the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally correlates with a shift of absorption to longer wavelengths (a bathochromic shift).
Natural Bond Orbital (NBO) analysis can further illuminate the electronic structure by describing the charge delocalization and donor-acceptor interactions within the molecule. In this compound, significant delocalization is expected from the vinyl-substituted ring (donor) to the trifluoromethyl-substituted ring (acceptor).
Table 1: Illustrative Frontier Orbital Properties of Substituted Biphenyls
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Biphenyl | -6.24 | -0.44 | 5.80 |
| 4-Vinylbiphenyl | -5.98 | -0.52 | 5.46 |
| 4-(Trifluoromethyl)biphenyl | -6.55 | -1.02 | 5.53 |
| This compound | -6.30 (Estimated) | -1.10 (Estimated) | 5.20 (Estimated) |
Note: The values for this compound are estimated based on the expected effects of the substituents. Actual values would require specific DFT calculations.
Dipole Moment and Charge Transfer Characteristics
The presence of the highly electronegative fluorine atoms in the trifluoromethyl group introduces a significant dipole moment in the molecule. The -CF₃ group acts as a strong electron sink, leading to a polarization of the molecule's electron density. This results in a net dipole moment pointing from the vinyl-substituted ring towards the trifluoromethyl-substituted ring.
Upon electronic excitation, particularly to the first excited state (S₁), a significant intramolecular charge transfer (ICT) is anticipated. The vinyl group and its associated phenyl ring act as the electron-donating portion, while the trifluoromethyl-substituted phenyl ring serves as the electron-accepting portion. This photoinduced charge transfer is a key characteristic of many donor-acceptor substituted biphenyls and is responsible for their interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence. The extent of this charge transfer can be quantified by comparing the calculated dipole moments of the ground (μ_g) and excited (μ_e) states. A substantial increase in the dipole moment upon excitation (μ_e > μ_g) is a hallmark of a significant ICT character in the excited state.
Oscillator Strengths and Transition Energies
Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic transition energies and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light.
For this compound, the lowest energy transition, from the HOMO to the LUMO, is expected to be a π-π* transition with significant charge-transfer character. This transition would be responsible for the main absorption band in the UV-visible spectrum. The energy of this transition is directly related to the HOMO-LUMO gap. Higher energy transitions may also be present, corresponding to excitations to higher unoccupied orbitals or from lower occupied orbitals.
Table 2: Illustrative Calculated Electronic Transitions for this compound
| Transition | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ (HOMO → LUMO) | 4.50 (Estimated) | 275 (Estimated) | > 0.1 (Strong) |
| S₀ → S₂ | 5.10 (Estimated) | 243 (Estimated) | Moderate |
| S₀ → S₃ | 5.50 (Estimated) | 225 (Estimated) | Weak |
Note: These values are illustrative and would need to be confirmed by specific TD-DFT calculations for the molecule.
Computational Modeling of Reaction Mechanisms
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.
Transition State Analysis for Biphenyl Coupling Reactions
The most common and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, two primary routes are plausible:
Coupling of 4-vinylphenylboronic acid with 4-bromobenzotrifluoride (B150022).
Coupling of 4-(trifluoromethyl)phenylboronic acid with 4-bromostyrene.
DFT calculations can be used to model the catalytic cycle of the Suzuki-Miyaura reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination. Transition state analysis allows for the determination of the activation energies for each step, providing insights into the reaction kinetics and the factors that control the efficiency of the coupling.
For instance, in the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The energy barrier for this step can be influenced by the electronic nature of the aryl halide. The electron-withdrawing trifluoromethyl group in 4-bromobenzotrifluoride would make the aromatic ring more electron-deficient, which can facilitate the oxidative addition step.
Characterization of Radical Intermediates in Trifluoromethylation Pathways
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry and materials science, owing to the unique electronic properties it confers. The pathways for these transformations often involve highly reactive radical intermediates. Computational and theoretical studies are instrumental in elucidating the nature and reactivity of these transient species, particularly in the context of molecules like this compound.
Trifluoromethylation of the vinyl group in this compound proceeds via the addition of a trifluoromethyl radical (•CF₃). This radical is a key intermediate, and its generation is often achieved using reagents like sodium triflinate (CF₃SO₂Na), known as the Langlois reagent, in conjunction with an oxidant such as tert-butyl hydroperoxide (t-BuOOH). acs.org The reaction mechanism involves the generation of the highly reactive trifluoromethyl radical, which then readily attacks the electron-rich double bond of the vinyl group. acs.org
Computational methods, particularly Density Functional Theory (DFT), are employed to model these pathways. DFT calculations can determine the energetic favorability and reaction barriers for the addition of the •CF₃ radical to the vinyl moiety. Such studies provide insight into the regioselectivity of the addition (i.e., whether the radical adds to the α or β carbon of the vinyl group) and the geometry of the resulting carbon-centered radical intermediate. The stability of this new radical intermediate is crucial for the subsequent reaction steps, which typically involve hydrogen atom abstraction or further radical-radical coupling to yield the final product.
The electrophilic nature of the trifluoromethyl radical makes it highly reactive towards a wide range of functional groups, including unactivated olefins. acs.org In the case of this compound, theoretical models help to understand how the existing trifluoromethyl group on one phenyl ring influences the electronic properties and reactivity of the vinyl group on the other. This involves analyzing the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict the susceptibility of the vinyl group to radical attack. researchgate.net The study of related radical cascade reactions, where a generated radical reacts with a vinyl acceptor, further confirms the viability of such pathways. acs.org
Below is a table summarizing the characteristics of key radical species involved in these trifluoromethylation pathways.
| Property | Trifluoromethyl Radical (•CF₃) | Intermediate Alkyl Radical |
| Generation Method | Oxidation of CF₃SO₂Na (Langlois reagent) with t-BuOOH. acs.org | Addition of •CF₃ to the C=C double bond of the vinyl group. |
| Electronic Character | Highly electrophilic. | Carbon-centered radical. |
| Key Reactivity | Rapid addition to electron-rich π-systems like olefins. acs.org | Hydrogen atom abstraction or further radical coupling. |
| Computational Probe | Spin density calculations (DFT) to locate the unpaired electron. | Geometry optimization and frequency calculations (DFT) to confirm stability. |
Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Polymer Chain Conformations
Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the dynamic behavior of molecules and their assemblies over time. For this compound and its corresponding polymer, poly(this compound), MD simulations provide crucial insights into supramolecular organization and the conformational landscape of polymer chains in different environments.
Supramolecular Assembly:
While this compound itself may not form extensive supramolecular structures, the biphenyl core is a common motif in systems that do. Studies on related biphenyl derivatives, such as biphenyldiimides, show they can self-assemble into well-defined one-dimensional supramolecular polymers through hydrogen bonding. wur.nl MD simulations of such systems can reveal the stability of these assemblies, the role of specific intermolecular interactions (like π–π stacking between biphenyl rings), and the influence of solvent. For fluorinated compounds, non-conventional interactions like C–H⋯F hydrogen bonds can also play a significant role in stabilizing crystal packing and supramolecular structures. mdpi.com Simulations can quantify the energetic contributions of these varied interactions.
Polymer Chain Conformations:
For the polymer derived from this compound, MD simulations are invaluable for understanding its solution and bulk properties. A common approach involves a multi-scale modeling strategy. mdpi.com Initially, atomistic MD simulations of short polymer chains (oligomers) are performed in an explicit solvent to capture detailed local interactions. mdpi.com
These simulations can predict key structural and dynamic properties of the polymer chain, as detailed in the following table.
| Simulation Parameter/Output | Description | Relevance to Poly(this compound) |
| Ensemble | Statistical ensemble used (e.g., NPT - constant number of particles, pressure, and temperature). mdpi.com | Simulates realistic laboratory conditions (e.g., 1 bar, 298 K). mdpi.com |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | Atomistic (e.g., OPLS-AA, GROMOS) or Coarse-Grained models. |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the polymer coil. | Indicates how the polymer chain folds in solution; influenced by solvent quality and side-group bulkiness. |
| End-to-End Distance | The distance between the first and last monomer of the polymer chain. | Provides information about the overall shape and extension of the chain. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals local packing and structure, such as solvent organization around the polymer or side-chain aggregation. |
By simulating these properties, researchers can predict how the rigid, bulky, and fluorinated side groups of poly(this compound) affect its stiffness, solubility, and potential for forming ordered nanostructures.
Applications of this compound in Advanced Materials Science
The unique molecular architecture of this compound, which combines a rigid biphenyl core with an electron-withdrawing trifluoromethyl group and a polymerizable vinyl group, has garnered interest in the field of advanced materials. While extensive research detailing its specific performance metrics is still emerging, its structural motifs suggest potential applications in organic electronics and liquid crystal technologies. This article explores the prospective roles of this compound in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays, based on the established properties of analogous chemical structures.
Mechanistic Insights into Reactions Involving the Trifluoromethyl and Vinyl Biphenyl Moieties
Detailed Reaction Mechanisms for Trifluoromethylation (e.g., Single Electron Transfer (SET) pathways)
The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring often proceeds through radical mechanisms, among which Single Electron Transfer (SET) pathways are prominent. These reactions typically involve the generation of a highly reactive trifluoromethyl radical (•CF₃) from a stable precursor.
A common method utilizes reagents like sodium triflinate (CF₃SO₂Na) in the presence of an oxidant such as potassium persulfate (K₂S₂O₈). The mechanism can be described as follows:
Initiation : The oxidant initiates the process by abstracting an electron from the triflinate, or through thermal decomposition, to generate a trifluoromethyl radical. For instance, the persulfate dianion (S₂O₈²⁻) can be induced to cleave into two sulfate (B86663) radical anions (SO₄•⁻), which then react with CF₃SO₂Na to produce the •CF₃ radical. acs.org
Propagation : The electrophilic •CF₃ radical then attacks the π-system of an aromatic precursor. In a pathway to synthesize a molecule like 4-Trifluoromethyl-4'-vinyl-biphenyl, the radical would add to a suitable biphenyl (B1667301) precursor. This addition forms a radical intermediate.
Termination/Product Formation : The resulting radical intermediate is then oxidized, often by the sulfate radical anion or another oxidizing species in the mixture, to form a cation. Subsequent loss of a proton (H⁺) re-aromatizes the ring, yielding the final trifluoromethylated product. acs.org
Photocatalytic methods provide an alternative route for generating the •CF₃ radical under milder conditions. Using a photocatalyst (like Ru(bpy)₃²⁺ or an organic dye) and a light source, trifluoromethyl sources such as trifluoromethyl iodide (CF₃I) can be excited. The mechanism often involves a reductive quenching cycle where the excited photocatalyst transfers an electron to the CF₃I, causing it to fragment into the •CF₃ radical and an iodide anion. researchgate.net This radical can then engage in the aromatic substitution pathway described above. These radical processes are advantageous for their high functional group tolerance but require careful control to avoid side reactions. rsc.org
Stereochemical Aspects of Vinyl-Based Reactions (e.g., vinylogous aldol (B89426) reactions)
The vinyl group in this compound extends the conjugation of the biphenyl system, enabling its participation in vinylogous reactions. This concept, termed the "principle of vinylogy," describes how the influence of a functional group can be transmitted through a conjugated double bond system. nih.gov In such reactions, the γ-carbon of the vinyl group can act as a nucleophilic center.
The vinylogous aldol reaction is a prime example where stereochemistry is a critical consideration. numberanalytics.comnumberanalytics.com In a hypothetical reaction involving a derivative of this compound, the vinyl group could be part of a larger conjugated system, such as a dienolate, that reacts with an aldehyde. numberanalytics.com
The stereochemical outcome of this reaction is largely determined by the geometry of the transition state. The reaction often proceeds through a Zimmerman-Traxler transition state, which is a chair-like six-membered ring involving the dienolate, the aldehyde, and a metal cation (from a Lewis acid catalyst or the dienolate counter-ion). numberanalytics.com The substituents on both the dienolate and the aldehyde will preferentially occupy equatorial positions in this transition state to minimize steric hindrance, thus dictating the diastereoselectivity of the product. wpmucdn.com
Furthermore, by using chiral Lewis acid catalysts, it is possible to achieve high enantioselectivity. nih.gov The chiral catalyst coordinates to the aldehyde, creating a sterically defined environment that favors the approach of the vinylogous nucleophile from one specific face, leading to the preferential formation of one enantiomer. nih.gov The ability to control both diastereoselectivity and enantioselectivity makes the vinylogous aldol reaction a powerful tool for constructing complex molecules with multiple stereocenters. numberanalytics.comnih.gov
Electronic Effects of Trifluoromethyl and Vinyl Substituents on Reaction Pathways and Reactivity
The reactivity of the this compound molecule is profoundly influenced by the opposing electronic effects of its two key substituents.
Trifluoromethyl (-CF₃) Group : The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect is primarily inductive (through-bond), stemming from the high electronegativity of the fluorine atoms. This strong inductive withdrawal (-I effect) significantly deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic aromatic substitution. The -CF₃ group acts as a strong meta-director for any such reactions. This deactivation enhances the electrophilicity of the ring's carbon atoms, which can be a factor in nucleophilic aromatic substitution reactions or in stabilizing anionic intermediates. nih.gov
Vinyl (-CH=CH₂) Group : The vinyl group has a more nuanced electronic character. It can act as a weak electron-withdrawing group via induction. However, its dominant electronic influence on the aromatic ring is its ability to donate electron density through resonance (+R effect) by extending the π-conjugated system. This resonance effect activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Catalytic Cycles and Ligand Design in Cross-Coupling Reactions for Enhanced Selectivity and Yield
The synthesis of the this compound core structure is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura reaction. yonedalabs.commusechem.com This reaction joins two fragments, for example, 4-vinylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene. youtube.com The catalytic cycle involves three fundamental steps: libretexts.orgyoutube.com
Oxidative Addition : A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species. This step is often the rate-determining step of the cycle. libretexts.org
Transmetalation : The organoboron compound (e.g., 4-vinylphenylboronic acid) is activated by a base (like K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-vinylphenyl moiety) to the Pd(II) complex, displacing the halide.
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. wikipedia.org
The efficiency, selectivity, and scope of this cycle are critically dependent on the ligands coordinated to the palladium center. rsc.org Early cross-coupling reactions used simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). However, modern catalysis relies on sophisticated ligand design to enhance performance. youtube.comnih.gov
Steric Bulk : Bulky ligands, such as the dialkylbiarylphosphines developed by Buchwald (e.g., SPhos, XPhos), promote the formation of highly reactive monoligated Pd(0) intermediates, which are believed to be the true active catalysts in many systems. rsc.orgnih.gov This steric hindrance accelerates the reductive elimination step and can prevent the formation of undesirable side products.
Electron-Donating Ability : Electron-rich phosphine ligands increase the electron density on the palladium center. This facilitates the oxidative addition step, which is particularly important when using less reactive aryl chlorides as substrates instead of bromides or iodides. youtube.com
The careful selection of ligands allows for lower catalyst loadings, milder reaction conditions (including room temperature reactions), and the coupling of challenging or sterically hindered substrates. nih.gov
| Ligand Type | Key Feature | Effect on Catalytic Cycle | Typical Application |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Basic, moderately bulky | General-purpose, but can be slow and require higher temperatures. | Classic Suzuki reactions with reactive substrates. |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) | Very bulky, electron-rich | Promotes formation of monoligated Pd(0) species, accelerates reductive elimination. Facilitates oxidative addition. | Challenging couplings, use of unreactive aryl chlorides, room-temperature reactions. nih.gov |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors, sterically tunable | Form very stable Pd-complexes, highly active. nih.gov | Coupling of sterically demanding substrates and reactions requiring high thermal stability. |
| Chelating Diphosphines (e.g., dppf) | Large "bite angle" | Increases stability of the catalyst and can suppress side reactions like β-hydride elimination. youtube.com | Broadly applicable, often provides a good balance of reactivity and stability. |
Role of Solvation and Additives in Reaction Efficiency
The success of a cross-coupling reaction to form this compound is also highly dependent on the choice of solvent and additives. These components are not passive bystanders but play active roles in the catalytic cycle.
Solvents : The solvent must solubilize the various components of the reaction: the organic substrates, the palladium catalyst, and the inorganic base. The polarity of the solvent is a critical parameter. orgsyn.org Polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. yonedalabs.com The solvent can influence the rate and outcome by stabilizing charged intermediates or transition states within the catalytic cycle. In some cases, biphasic systems using toluene (B28343) and water are employed, where the water helps to dissolve the inorganic base and facilitate the transmetalation step. youtube.com
Additives (Bases) : A base is an essential additive in the Suzuki-Miyaura reaction. Its primary role is to activate the organoboron reagent by converting the boronic acid into a more nucleophilic boronate salt (e.g., [Ar-B(OH)₃]⁻), which is necessary for efficient transmetalation to the palladium center. youtube.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
Other Additives : In certain situations, other additives may be used to enhance efficiency. For instance, in reactions that are sluggish or prone to catalyst decomposition, the addition of specific salts like NaCl or alcohols like ethanol (B145695) can sometimes improve yields, although the mechanism of their action is not always fully understood. researchgate.net In cases where side reactions such as aryl-aryl exchange are a problem, adding a slight excess of a specific ligand can help suppress these unwanted pathways. orgsyn.org The presence of a small amount of water is often beneficial, even in primarily organic solvents, as it aids in dissolving the base and promoting the formation of the active boronate species. yonedalabs.com
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 4-Trifluoromethyl-4'-vinyl-biphenyl is pivotal to its broader application. While established methods provide a foundational approach, future research will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic routes.
Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the cornerstone for constructing the biphenyl (B1667301) framework. acs.orggoogle.com A likely and efficient synthetic pathway involves the palladium-catalyzed reaction between a vinyl-substituted boronic acid or ester and a trifluoromethyl-substituted aryl halide, or vice versa.
A prospective Suzuki-Miyaura coupling reaction could involve the coupling of 4-vinylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene . This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. udel.edunih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for maximizing yield and purity. nih.gov
Similarly, a Stille coupling could be employed, for instance, by reacting 4-vinylphenyltributylstannane with 1-bromo-4-(trifluoromethyl)benzene . google.com While often high-yielding, Stille reactions face challenges related to the toxicity and removal of organotin byproducts, driving research towards tin-free alternatives or catalytic systems requiring only substoichiometric amounts of tin. mdpi.com
Future research will likely target the development of greener synthetic methodologies. This includes the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions, potentially facilitated by microwave irradiation or flow chemistry. nih.gov The direct C-H arylation of 4-vinylbenzene with a trifluoromethyl-benzene derivative represents another promising, more atom-economical approach, though it requires significant advances in catalyst design to control regioselectivity.
Exploration of Advanced Polymer Architectures and Macromolecular Engineering
The presence of the vinyl group in this compound makes it an ideal monomer for polymerization, opening the door to a vast array of advanced polymer architectures. The properties of the resulting polymer, poly(this compound), can be tailored through precise control over its molecular weight, polydispersity, and topology.
Future research will likely explore various controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize well-defined homopolymers and copolymers. These methods allow for the creation of complex architectures, including block copolymers, star polymers, and graft copolymers, which are not accessible through conventional free-radical polymerization.
The incorporation of the trifluoromethyl group is expected to impart unique properties to the resulting polymers. For instance, fluorinated polymers often exhibit high thermal stability, chemical resistance, and low dielectric constants. wikipedia.org The trifluoromethyl group's strong electron-withdrawing nature can also influence the polymer's electronic properties, making it a candidate for applications in organic electronics. nih.gov
A comparative look at the non-fluorinated analogue, poly(4-vinylbiphenyl), shows a glass transition temperature (Tg) around 138 °C for a polymer with an average molecular weight (Mw) of ~115,000 g/mol . sigmaaldrich.com The introduction of the trifluoromethyl group is anticipated to alter the Tg and other thermal and mechanical properties of the polymer.
Integration into Hybrid Organic-Inorganic Materials and Nanocomposites
The creation of hybrid organic-inorganic materials and nanocomposites offers a powerful strategy for combining the desirable properties of both material classes. The polymer derived from this compound is an excellent candidate for the organic matrix in such composites.
Future research is expected to focus on the integration of this fluoropolymer with various inorganic nanoparticles, such as silica (B1680970) (SiO₂), titania (TiO₂), and barium titanate (BaTiO₃). The compatibility between the fluorinated polymer matrix and the inorganic filler will be a critical factor. Surface modification of the nanoparticles, for instance with fluorinated ligands, could enhance their dispersion and interfacial adhesion within the polymer matrix. nih.gov
The resulting nanocomposites could exhibit enhanced properties, including:
Improved Mechanical Strength: The addition of rigid inorganic nanoparticles can increase the modulus and toughness of the polymer.
Tailored Dielectric Properties: The combination of a low-dielectric fluoropolymer with high-dielectric ceramic nanoparticles could lead to materials with tunable dielectric constants and low loss, suitable for applications in capacitors and electronic packaging. nih.govarxiv.org
For example, studies on poly(vinylidene fluoride) (PVDF) have shown that incorporating nanoparticles can significantly modify its dielectric properties. arxiv.org Similar strategies could be applied to poly(this compound) to develop high-performance dielectric materials.
Advanced Computational Design for Predictive Property Tuning and Material Discovery
Computational modeling and simulation are becoming indispensable tools in materials science for predicting material properties and guiding experimental efforts. For this compound and its derivatives, computational approaches can provide valuable insights at multiple scales.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict the electronic properties of the monomer and its oligomers. These calculations can elucidate the impact of the trifluoromethyl group on the molecule's frontier molecular orbitals (HOMO and LUMO levels), which is crucial for designing materials for organic electronics. nih.gov
Molecular dynamics (MD) simulations can be employed to study the conformational behavior of the polymer chains and their packing in the solid state. This can provide predictions of key physical properties such as the glass transition temperature, mechanical modulus, and solubility. Furthermore, MD simulations can be used to investigate the interface between the polymer and inorganic fillers in nanocomposites, helping to understand and improve compatibility.
Machine learning models , trained on existing experimental and computational data, could be developed to accelerate the discovery of new materials with desired properties. By identifying structure-property relationships, these models can screen virtual libraries of related compounds and prioritize the most promising candidates for synthesis and characterization. For instance, computational studies have been used to investigate the binding affinities of trifluoromethyl-substituted biphenyl structures in biological contexts, showcasing the predictive power of these methods. mdpi.com
Synergistic Applications in Multi-Functional Devices and Smart Materials
The unique combination of properties anticipated for poly(this compound) and its composites opens up a wide range of potential applications in multi-functional devices and smart materials.
Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group can lead to deep HOMO energy levels in the corresponding polymer, which is beneficial for achieving high open-circuit voltages in organic solar cells. nih.gov The polymer could also be explored as a dielectric layer in organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs).
Dielectric Materials: As discussed, the low dielectric constant and high thermal stability of fluorinated polymers make them attractive for applications in microelectronics, such as interlayer dielectrics and materials for high-frequency printed circuit boards. wikipedia.org
Sensors: The biphenyl unit provides a platform for creating conjugated systems whose optical or electronic properties could change in response to external stimuli, forming the basis for chemical sensors.
Smart Coatings: The hydrophobicity typically associated with fluorinated polymers could be leveraged to create self-cleaning and anti-fouling surfaces.
The ability to create copolymers and nanocomposites further expands the possibilities for creating multi-functional materials where, for example, mechanical strength, electronic properties, and environmental resistance are co-optimized for a specific application.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 4-Trifluoromethyl-4'-vinyl-biphenyl, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to confirm proton environments (e.g., vinyl group protons at δ 5.1–6.3 ppm and aromatic protons). ¹³C NMR identifies carbon types, while ¹⁹F NMR detects trifluoromethyl groups (typically δ -60 to -70 ppm). Compare spectra with structurally similar compounds like 4-vinylphenol .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, the trifluoromethyl group may produce characteristic peaks at m/z 69 (CF₃⁺) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C=C stretch at ~1630 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹). Cross-reference with computational IR spectra for validation .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Route Selection: Consider Suzuki-Miyaura coupling between 4-trifluoromethylphenylboronic acid and 4-bromostyrene. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (toluene/ethanol) .
- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediates. Adjust reaction time/temperature to minimize side products (e.g., dehalogenation or vinyl group oxidation) .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water .
Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Aging Studies: Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC. Measure half-life under UV light to assess photostability .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >200°C for trifluoromethyl-containing compounds) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical vibrational spectra?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model vibrational modes. Compare with experimental IR/Raman spectra. Adjust basis sets or functionals (e.g., M06-2X for non-covalent interactions) to align peaks .
- Solvent Effects: Simulate solvent interactions (PCM model) to account for shifts in polar solvents like DMSO .
Q. What strategies address contradictions in reaction kinetics data for trifluoromethyl-group participation in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium in the vinyl group to study rate-determining steps .
- In Situ Spectroscopy: Use real-time ¹⁹F NMR to track trifluoromethyl group behavior during catalysis .
Q. How can researchers design experiments to elucidate the mechanism of vinyl group polymerization in this compound?
Methodological Answer:
Q. What methodologies validate the environmental persistence or toxicity of this compound in aquatic systems?
Methodological Answer:
- OECD 301 Biodegradation Test: Measure compound degradation in activated sludge over 28 days .
- Daphnia magna Acute Toxicity: Conduct 48-hour LC₅₀ assays and compare with structurally related biphenyls .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
Methodological Answer:
Q. What approaches reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
